Methyl pentadecanoate-d29
Description
Significance of Stable Isotope Labeled Compounds in Advanced Analytical Techniques
Stable isotope-labeled compounds, which incorporate heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and safe for use in a wide range of research and clinical applications. diagnosticsworldnews.com Their utility stems from the fact that their chemical and biological properties are nearly identical to their naturally occurring, lighter counterparts, with the primary difference being their increased mass. diagnosticsworldnews.com This mass difference allows them to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comsimsonpharma.com
The applications of stable isotope-labeled compounds are diverse and impactful:
Quantitative Analysis: They are widely used as internal standards in analytical chemistry. By adding a known amount of a stable isotope-labeled compound to a sample, scientists can accurately quantify the concentration of the corresponding unlabeled analyte, compensating for any sample loss during preparation and analysis. lipidmaps.org
Metabolic Research: These compounds are instrumental in studying metabolic pathways. For instance, ¹³C-labeled glucose can be used to trace the journey of glucose through the body, providing insights into its metabolism. Similarly, deuterium labeling helps in understanding drug metabolism, bioavailability, and interactions. symeres.com
Mechanistic and Kinetic Studies: The introduction of deuterium can lead to a kinetic isotope effect, which can be harnessed to study reaction mechanisms. symeres.com
Proteomics and Metabolomics: In proteomics, stable isotope-labeled amino acids are used to track protein expression, modifications, and interactions. moravek.com In metabolomics, these compounds help in dissecting complex metabolic networks and identifying biomarkers for diseases. moravek.com
Drug Development: Stable isotope labeling is crucial in drug metabolism and pharmacokinetics (DMPK) studies, aiding in the understanding of a drug's disposition and potential toxicities. symeres.comsimsonpharma.com
Role of Deuterated Fatty Acid Methyl Esters in Quantitative Omics Studies
Fatty acids are fundamental biological molecules involved in energy storage, membrane structure, and signaling. nih.gov Their analysis, however, can be challenging due to their polarity and low volatility. nih.gov To overcome this, they are often converted into fatty acid methyl esters (FAMEs) through a process called derivatization, making them more suitable for analysis by gas chromatography (GC). nih.gov
In the realm of "omics" – particularly lipidomics and metabolomics – deuterated fatty acid methyl esters play a pivotal role as internal standards for precise and accurate quantification. lipidmaps.orgnih.gov The principle of stable isotope dilution, where a known amount of a deuterated analogue is added to a sample, is considered the gold standard for absolute quantification. lipidmaps.orgnih.gov This technique significantly enhances the precision and accuracy of measurements by correcting for variations that can occur during sample preparation and analysis. nih.gov
Researchers utilize a suite of deuterated fatty acid internal standards to quantify a broad spectrum of fatty acids in biological samples. lipidmaps.orgnih.gov This approach allows for the reliable quantification of not only common fatty acids but also less abundant ones, such as odd-numbered or branched-chain fatty acids. nih.govacs.org The use of these standards is essential for overcoming challenges in mass spectrometry-based analyses, such as ion suppression and signal drift, leading to more robust and reliable data in both targeted and untargeted metabolomics studies. sigmaaldrich.com
Overview of Methyl Pentadecanoate-d29 as a Reference Compound in Lipidomics and Metabolomics Research
This compound is the deuterated form of Methyl pentadecanoate (B1260718), a fatty acid methyl ester of pentadecanoic acid. cymitquimica.commedchemexpress.cominvivochem.com It is a saturated fatty acid methyl ester with the chemical formula CD₃(CD₂)₁₃COOCH₃. cymitquimica.com This compound serves as a crucial internal standard and reference material in lipidomics and metabolomics research. sigmaaldrich.comlgcstandards.com
Its primary application lies in its use for the accurate quantification of fatty acids in complex biological samples through GC-MS and liquid chromatography-mass spectrometry (LC-MS) techniques. nih.govsigmaaldrich.com As a stable isotope-labeled internal standard, this compound is added to samples at the beginning of the analytical workflow. lipidmaps.orgnih.gov Its known concentration allows for the precise calculation of the concentrations of endogenous, unlabeled fatty acids, including its non-deuterated counterpart, pentadecanoic acid. nih.govacs.org
The use of fully deuterated standards like this compound is particularly advantageous because their retention time in chromatographic separations is very similar to the unlabeled analyte, but their mass is significantly different, allowing for clear separation and detection by mass spectrometry. This ensures high accuracy and minimizes interference from other molecules in the sample matrix. The systematic study of metabolites and lipids, known as metabolomics and lipidomics respectively, provides critical insights into health, disease, and the effects of external factors like diet and drugs. nih.govresearchgate.net The establishment of reference intervals for various metabolites and lipids in healthy populations is crucial for identifying biomarkers and advancing precision medicine. nih.gov
| Property | Value |
| Chemical Name | Methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate lgcstandards.com |
| Synonyms | Pentadecanoic-d29 acid, methyl ester lgcstandards.com |
| CAS Number | 68060-02-6 cymitquimica.comlgcstandards.comclearsynth.com |
| Molecular Formula | C₁₆D₂₉H₃O₂ (commonly represented as CD₃(CD₂)₁₃COOCH₃) cymitquimica.com |
| Molecular Weight | 285.42226 g/mol cymitquimica.com |
| Purity | ≥98 atom % D cymitquimica.com |
| Form | Colorless Liquid cymitquimica.com |
| Primary Application | Internal standard for quantitative lipidomics and metabolomics sigmaaldrich.com |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govsigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C16H32O2 |
|---|---|
Molecular Weight |
285.60 g/mol |
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-nonacosadeuteriopentadecanoate |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI Key |
XIUXKAZJZFLLDQ-ORZSCBKVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Ii. Advanced Synthesis and Isotopic Labeling Methodologies for Deuterated Fatty Acid Methyl Esters
Strategies for Deuterium (B1214612) Incorporation into Long-Chain Fatty Acids
The introduction of deuterium into long-chain fatty acids like pentadecanoic acid can be achieved through various synthetic strategies. These methods are designed to replace hydrogen atoms with deuterium atoms at specific or all non-exchangeable positions on the fatty acid backbone.
One common approach is catalytic H/D exchange , where the fatty acid is subjected to a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst like platinum or palladium. This process facilitates the exchange of hydrogen atoms for deuterium atoms on the carbon chain. The efficiency of the exchange can be controlled by reaction conditions such as temperature, pressure, and reaction time to achieve the desired level of deuteration. For the synthesis of Pentadecanoic acid-d29, this method would involve the exhaustive exchange of all 29 hydrogen atoms on the acyl chain.
Another strategy involves the synthesis from deuterated precursors . This bottom-up approach builds the fatty acid chain using smaller, deuterated building blocks. For instance, deuterated acetyl-CoA analogues can be utilized in enzymatic or chemical chain-elongation processes to construct the fully deuterated fatty acid chain. This method offers precise control over the location of the deuterium labels.
Chemical synthesis routes can also be employed, involving multi-step organic reactions. For example, a shorter, deuterated alkyl halide can be coupled with a suitable functionalized C2 or C3 synthon through reactions like Grignard or organocuprate couplings to elongate the carbon chain. By using deuterated starting materials, a fully deuterated fatty acid can be constructed.
The choice of strategy depends on the desired labeling pattern, the required isotopic enrichment, and the scalability of the synthesis. For a perdeuterated compound like Pentadecanoic acid-d29, catalytic H/D exchange is often a practical approach.
Chemical Derivatization Techniques for Esterification of Deuterated Fatty Acids
Once the deuterated fatty acid, in this case Pentadecanoic acid-d29, has been synthesized, it is typically converted to its methyl ester form, Methyl pentadecanoate-d29. This derivatization is crucial for several reasons: it increases the volatility of the compound, making it suitable for gas chromatography (GC) analysis, and it can improve its stability and solubility in certain solvents.
Several esterification methods are commonly employed:
Acid-catalyzed esterification: This is a widely used method where the deuterated fatty acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or boron trifluoride (BF₃). nih.gov The reaction is typically heated to drive it to completion. For instance, a solution of Pentadecanoic acid-d29 in methanol containing a small amount of concentrated sulfuric acid can be refluxed to produce this compound.
Base-catalyzed transesterification: While more commonly used for converting triglycerides to fatty acid methyl esters (FAMEs), this method can also be adapted for free fatty acids. However, it requires the fatty acid to be in its salt form first.
Derivatization with diazomethane (B1218177): Diazomethane (CH₂N₂) reacts rapidly and quantitatively with carboxylic acids to form methyl esters at room temperature. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures.
Derivatization with other methylating agents: Reagents like trimethylsilyldiazomethane (B103560) or methyl iodide (CH₃I) in the presence of a base can also be used for methylation.
The selection of the esterification technique depends on the scale of the reaction, the purity requirements of the final product, and the available laboratory infrastructure. For analytical purposes, acid-catalyzed esterification is a robust and common choice.
Purification and Isotopic Enrichment Assessment of this compound
Following esterification, the crude this compound must be purified to remove any unreacted starting materials, catalysts, and byproducts. High chemical purity is essential for accurate analytical and metabolic studies.
Purification Techniques:
Liquid-liquid extraction: The reaction mixture is typically partitioned between an organic solvent (e.g., hexane (B92381) or diethyl ether) and an aqueous phase to remove water-soluble impurities and the catalyst.
Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying FAMEs. nacalai.com The crude product is loaded onto a silica gel column, and a solvent system of increasing polarity is used to elute the desired this compound, separating it from less polar and more polar impurities. Thin-layer chromatography (TLC) can be used to monitor the separation.
Isotopic Enrichment Assessment:
The final and most critical step is to determine the isotopic enrichment of the this compound, which is the percentage of molecules that are fully deuterated. This is crucial for quantitative tracer studies.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for assessing isotopic enrichment. nih.gov The purified this compound is injected into a gas chromatograph, which separates it from any remaining impurities. The separated compound then enters the mass spectrometer, where it is ionized. The mass spectrum will show a molecular ion peak corresponding to the mass of the fully deuterated molecule. The relative intensities of the ion peaks for the fully deuterated species (M+29) and any partially deuterated or non-deuterated species are used to calculate the isotopic enrichment.
Table 1: Theoretical Mass Spectral Data for Methyl Pentadecanoate (B1260718) Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Primary Ion Fragment (m/z) |
|---|---|---|---|
| Methyl pentadecanoate | C₁₆H₃₂O₂ | 256.2402 | 256 |
| This compound | C₁₆H₃D₂₉O₂ | 285.4211 | 285 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H NMR and ²H NMR spectroscopy can also be used to assess deuteration. In the ¹H NMR spectrum of a highly enriched this compound, the signals corresponding to the protons on the acyl chain would be significantly diminished or absent. iaea.org Conversely, the ²H NMR spectrum would show signals corresponding to the incorporated deuterium atoms. The integration of these signals can provide a quantitative measure of deuterium incorporation. nih.gov
Table 2: Expected ¹H NMR Chemical Shifts for Methyl Pentadecanoate
| Proton Assignment | Typical Chemical Shift (ppm) | Expected Signal in this compound |
|---|---|---|
| -CH₃ (ester) | ~3.67 | Singlet |
| -CH₂- (α to C=O) | ~2.30 | Absent |
| -CH₂- (β to C=O) | ~1.63 | Absent |
| -(CH₂)₁₁- | ~1.25 | Absent |
| -CH₃ (terminal) | ~0.88 | Absent |
Through the careful application of these advanced synthesis, derivatization, purification, and analytical methodologies, high-purity, and isotopically enriched this compound can be produced for use in sophisticated metabolic research.
Iii. Methodological Development and Validation for Quantitative Analysis Utilizing Methyl Pentadecanoate D29
Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods for Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the detailed analysis of fatty acid profiles. When coupled with the use of internal standards like methyl pentadecanoate-d29, it provides high sensitivity, selectivity, and quantitative accuracy. The development of robust GC-MS methods involves careful optimization of each step, from sample extraction to data acquisition.
The primary goal of sample preparation is to efficiently extract lipids from the biological matrix while minimizing the co-extraction of interfering substances. The addition of a deuterated internal standard, such as pentadecanoic acid-d29 (which is later converted to this compound), at the beginning of the extraction process is critical for accurate quantification. This stable isotope-labeled standard compensates for any analyte loss during the subsequent extraction and derivatization steps.
Commonly used lipid extraction methods include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning lipids into an organic solvent phase, separating them from the aqueous components of the sample. A widely used LLE method is the Folch extraction, which utilizes a chloroform:methanol (B129727):water solvent system. Another method, developed by Bligh and Dyer, uses a similar solvent system but with different ratios. For the analysis of free fatty acids, a bi-phasic solution is often created using methanol, an acid like HCl, and an organic solvent such as isooctane. The sample is vigorously mixed, and the phases are separated by centrifugation. The organic layer containing the lipids is then collected. To ensure complete extraction, the process may be repeated.
Protein Precipitation: This method is suitable for high-throughput applications and involves adding a solvent mixture (e.g., chloroform:methanol:acetone) to the sample to precipitate proteins, which are then removed by centrifugation. The supernatant containing the lipids is collected for further processing. Studies have shown that protein precipitation can offer higher recovery for a broad range of lipids compared to traditional LLE methods.
Solid-Phase Extraction (SPE): SPE provides a more selective extraction by using a solid sorbent to retain the lipids of interest while other matrix components are washed away. The retained lipids are then eluted with a suitable solvent.
Optimization of these protocols involves adjusting solvent ratios, pH, extraction time, and temperature to maximize the recovery of the target fatty acids. For instance, adjusting the pH to be acidic can increase the recovery of certain phospholipids.
Table 1: Comparison of Lipid Extraction Protocols
| Extraction Method | Principle | Advantages | Considerations |
| Liquid-Liquid Extraction (Folch/Bligh & Dyer) | Partitioning of lipids into an organic solvent phase. | Well-established, effective for a wide range of lipids. | Can be time-consuming and may not be ideal for high-throughput analysis. |
| Protein Precipitation | Precipitation of proteins using organic solvents, leaving lipids in the supernatant. | High-throughput, can offer better extraction for polar lipids. | May result in less clean extracts compared to LLE. |
| Solid-Phase Extraction (SPE) | Selective retention of lipids on a solid sorbent. | High selectivity, can reduce matrix effects. | Requires method development to select the appropriate sorbent and elution solvents. |
Fatty acids are inherently polar and have low volatility, making them unsuitable for direct analysis by GC. Therefore, they must be converted into more volatile and non-polar derivatives, most commonly fatty acid methyl esters (FAMEs). This process, known as derivatization or esterification, neutralizes the polar carboxyl group, allowing for improved chromatographic separation based on boiling point and degree of unsaturation.
Several reagents are used for the methylation of fatty acids:
Boron Trifluoride (BF3)-Methanol: This is a widely used and effective reagent for esterification. The reaction is typically carried out by heating the sample with a 12-14% BF3-methanol solution at around 60°C for a specific duration.
Acid-Catalyzed Methylation: Anhydrous hydrogen chloride (HCl) in methanol is another common acidic catalyst for FAME preparation. The reaction often requires heating to proceed to completion.
Base-Catalyzed Transmethylation: Reagents like sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol can be used to transesterify lipids (e.g., triglycerides) directly into FAMEs. This method is generally faster and uses less aggressive reagents than acid-catalyzed methods.
Trimethylsulfonium Hydroxide (TMSH): TMSH allows for a rapid, on-column methylation in the hot GC injector port, simplifying sample preparation.
Silylation Reagents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create trimethylsilyl (TMS) esters, which are suitable for GC analysis.
The choice of derivatization reagent and reaction conditions (temperature, time) must be optimized to ensure complete conversion of all fatty acids to their corresponding FAMEs without degradation, particularly of polyunsaturated fatty acids.
Following chromatographic separation, the FAMEs are introduced into the mass spectrometer for ionization and detection. The choice of ionization technique significantly impacts the sensitivity and selectivity of the analysis.
Electron Ionization (EI): EI is a "hard" ionization technique that uses a high-energy electron beam to ionize molecules. This process often leads to extensive fragmentation, creating a characteristic mass spectrum that can be used for library matching and compound identification. However, for some FAMEs, particularly unsaturated ones, the molecular ion may be weak or absent, making identification challenging.
Chemical Ionization (CI): CI is a "softer" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte molecules indirectly. This results in less fragmentation and a more prominent protonated molecule or molecular adduct, which is useful for confirming the molecular weight of the FAME.
Positive Chemical Ionization (PCI): PCI often produces [M+H]+ ions and can be more sensitive than EI for certain compounds.
Negative Chemical Ionization (NCI): NCI is particularly sensitive for molecules with electron-capturing groups. By derivatizing fatty acids with pentafluorobenzyl (PFB) bromide, their sensitivity in NCI mode can be dramatically increased.
For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
SIM Mode: In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, rather than scanning the entire mass range. This significantly increases sensitivity and reduces chemical noise. For FAMEs, characteristic ions like m/z 74 and 87 are often monitored in EI mode.
MRM Mode (for tandem MS): In tandem mass spectrometry (MS/MS), a precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This technique offers even greater selectivity and sensitivity compared to SIM.
Optimization of MS parameters such as ionization energy, collision energy (in MRM), and dwell time is crucial for achieving the best possible signal-to-noise ratio for each analyte, including this compound.
Table 2: Comparison of Ionization Techniques for FAME Analysis
| Ionization Technique | Principle | Advantages | Disadvantages |
| Electron Ionization (EI) | High-energy electrons cause ionization and extensive fragmentation. | Provides structural information, good for library matching. | Molecular ion may be absent for some compounds. |
| Chemical Ionization (CI) | Softer ionization via reagent gas, less fragmentation. | Provides molecular weight information, can be more sensitive. | Provides less structural information from fragmentation. |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis in mass spectrometry. This technique relies on the addition of a known amount of a stable isotope-labeled internal standard (like pentadecanoic acid-d29) to the sample before any processing steps.
The principle of IDMS is that the isotopically labeled standard behaves identically to the endogenous analyte throughout the entire analytical procedure (extraction, derivatization, and GC-MS analysis). Therefore, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
Quantification is achieved by creating a calibration curve. This is done by preparing a series of standards containing known concentrations of the unlabeled fatty acid and a constant concentration of the deuterated internal standard. The ratio of the mass spectrometer's response for the analyte to the response for the internal standard is plotted against the concentration of the analyte. The concentration of the fatty acid in an unknown sample is then determined by measuring its response ratio to the internal standard and interpolating from the calibration curve. This method provides high precision and accuracy because it corrects for both sample preparation losses and instrumental variability.
Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Complex Lipidomics
While GC-MS is excellent for analyzing FAMEs, Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred for the analysis of more complex, intact lipids and for high-throughput lipidomics studies. LC-MS can analyze a wider range of lipid classes without the need for derivatization.
In LC-MS, the separation of lipids is achieved based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of chromatography mode is critical for resolving the complex mixture of lipids found in biological samples.
Reversed-Phase (RP) Liquid Chromatography: This is the most common mode for lipidomics. It uses a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase (typically mixtures of water, acetonitrile, methanol, and isopropanol). In RP-LC, lipids are separated primarily based on their hydrophobicity. Longer acyl chains and fewer double bonds result in increased retention time. Therefore, this compound would elute based on the hydrophobicity conferred by its C15 methyl ester structure.
Normal-Phase (NP) Liquid Chromatography: NP-LC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase. Separation is based on the polarity of the lipid headgroups. This mode is excellent for separating different lipid classes.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase similar to that used in RP-LC (high organic content). It is particularly useful for separating polar lipids.
The elution order in LC is determined by the interplay of chain length and the number and position of double bonds in the fatty acyl chains. For FAMEs analyzed by RP-LC, separation is achieved based on their relative hydrophobicity. For instance, using an octadecylsilyl (C18) column with an acetonitrile-water mobile phase, FAMEs can be effectively separated. The exact elution position of this compound relative to other FAMEs will depend on the specific column chemistry and mobile phase gradient used.
Iv. Applications of Methyl Pentadecanoate D29 in Lipidomic and Metabolomic Research
Quantitative Profiling of Fatty Acid Composition in Biological Systems
Stable isotope-labeled internal standards like Methyl pentadecanoate-d29 are essential for correcting variations in sample preparation and analytical instrumentation, ensuring high reproducibility in quantitative studies. nih.govjianhaidulab.com The use of such standards is a cornerstone of modern lipid analysis, enabling the detailed characterization of fatty acid profiles across various biological matrices. jianhaidulab.comnih.gov
This compound is employed as an internal standard for the accurate quantification of fatty acids within different cellular lipid pools and subfractions. In lipidomic workflows, a known amount of the deuterated standard is added to samples—such as cells, plasma, or tissues—before lipid extraction. lipidmaps.orgmdpi.com This allows researchers to normalize the measured peak intensities of endogenous fatty acids, correcting for any loss during the extraction, derivatization, and analysis steps. nih.govjianhaidulab.com
This methodology is applied to analyze both free fatty acids and total fatty acids (after hydrolysis of complex lipids) in various sample types. lipidmaps.org For instance, in studies analyzing bacterial fatty acids, odd-chain fatty acids like pentadecanoic acid are ideal internal standards because they are typically not produced in large amounts by common model organisms like E. coli. nih.gov The standard is added to the bacterial culture, and after extraction and methylation to form fatty acid methyl esters (FAMEs), the ratio of endogenous FAMEs to the deuterated standard is measured by gas chromatography-mass spectrometry (GC-MS) to determine the concentration of each fatty acid. nih.gov
The table below illustrates the application of deuterated standards in quantifying lipid classes across different biological samples.
| Biological Matrix | Lipid Classes Quantified | Analytical Technique | Key Finding |
| Human Plasma | Free Fatty Acids, Total Fatty Acids | GC-MS | Plasma is identified as an ideal matrix for quantifying circulating fatty acids. nih.gov |
| Bacterial Culture | Free and Bound Fatty Acids | GC-MS | Enables determination of fatty acid titers produced by engineered metabolic pathways. nih.gov |
| Ruminant Tissue | Acyl-carnitines, Glycerolipids | LC-MS | A high-throughput method allows for the semi-quantification of over 450 lipid species. mdpi.com |
| Cultured Cells | Free Fatty Acids | GC-MS | Accurate quantitation of fatty acid profiles in cellular signaling studies. jianhaidulab.com |
The precise quantification enabled by this compound is critical for determining fatty acid ratios and metabolic indices, which are often more informative than the absolute concentrations of individual fatty acids. These ratios can reflect the activity of specific enzymes involved in lipid metabolism, such as elongases and desaturases.
For example, by accurately measuring the levels of substrates and products, researchers can assess the desaturation index (e.g., the ratio of oleic acid to stearic acid) to infer the activity of stearoyl-CoA desaturase (SCD). In a study comparing fatty acid concentrations in whole blood, serum, and plasma, the ability to quantify various methyl esters, including methyl pentadecanoate (B1260718), allowed for a robust comparison across matrices. nih.gov The study found strong correlations in fatty acid profiles between plasma and serum, suggesting either could be used for such ratio assessments, while whole blood showed significant differences. nih.gov The use of an internal standard is paramount in these calculations to ensure that the ratios are accurate and reflect true biological differences rather than analytical variability. mdpi.com
In comparative lipidomics, the goal is to identify differences in lipid profiles between different states, such as healthy versus diseased tissue or treated versus untreated cells. This compound facilitates these comparisons by providing a stable reference point across all samples in a study. By normalizing the data to the internal standard, researchers can confidently compare lipid levels across different sample groups and identify statistically significant changes. mdpi.com
A study investigating the effects of ruminant fat intake on lipid profiles utilized a deuterated internal standard mix, including a deuterated triglyceride of pentadecanoic acid, to quantify over 450 lipid species. mdpi.com This approach enabled the identification of 100 lipid species that strongly correlated with the dietary intake, showcasing the power of using internal standards for robust comparative analysis in large-scale studies. mdpi.com This high-throughput method, which is more efficient than traditional liquid-liquid extraction, demonstrates the utility of deuterated standards in streamlining lipidomics research. mdpi.com
Utilization in Metabolic Flux Analysis and Stable Isotope Tracing Studies
Stable isotope tracers are invaluable tools for investigating the dynamics of metabolic pathways in vivo. nih.govbioscientifica.com Deuterium-labeled compounds like this compound can be used to trace the metabolic fate of fatty acids, providing insights into their synthesis, elongation, desaturation, and breakdown. nih.govnih.gov This approach, known as metabolic flux analysis, allows for the quantitative characterization of metabolic processes. creative-proteomics.com
Stable isotope tracing can elucidate the precursors and pathways involved in de novo fatty acid synthesis. biorxiv.org While tracers like 13C-glucose are often used to track the flow of carbon from carbohydrates into lipids, deuterated fatty acids can be used to follow the subsequent modification of fatty acids once they are synthesized or taken up by the cell. nih.govbiorxiv.org
For example, cells can be supplied with a deuterated fatty acid tracer. The incorporation of deuterium (B1214612) into longer-chain fatty acids over time is then monitored using mass spectrometry. This provides a direct measure of the rate of fatty acid elongation. This technique helps to understand how cells modify their fatty acid pools in response to different stimuli or genetic modifications. creative-proteomics.com Studies have shown that de novo fatty acid synthesis, which results in palmitate (C16:0), can be traced, and this palmitate can be further modified or incorporated directly into cellular lipids. biorxiv.org
The table below summarizes findings from studies using stable isotopes to trace fatty acid synthesis and elongation.
| Tracer Used | Biological System | Pathway Studied | Key Research Finding |
| 13C-Glucose | Murine Liver Cancer Cells | De novo fatty acid synthesis | Revealed heterogeneity of fatty acid synthesis in cancer cells under hypoxia. biorxiv.org |
| Deuterated Stearic Acid | Animals (in vivo) | Fatty acid desaturation | Plasma-based assay developed to monitor SCD1 inhibition by measuring product formation. researchgate.net |
| Labeled Palmitate | Humans (in vivo) | VLDL-Triglyceride Production | Estimated the contribution of different fatty acid sources to VLDL-triglyceride production. nih.gov |
| 13C-Labeled Precursors | General Metabolic Flux | Central Carbon Metabolism | 13C-MFA is a powerful tool for quantifying intracellular metabolic fluxes. nih.gov |
Deuterated fatty acid tracers are particularly useful for studying the dynamics of desaturation and beta-oxidation. nih.govresearchgate.net
Desaturation: To study desaturase activity, a saturated fatty acid tracer, such as deuterated stearic acid, can be administered to cells or an organism. researchgate.net The rate of appearance of its corresponding monounsaturated product (deuterated oleic acid) provides a direct measure of the activity of enzymes like stearoyl-CoA desaturase (SCD). researchgate.netnih.gov This method has been used to assess the efficacy of SCD inhibitors in vivo, demonstrating a correlation between the plasma-based measurement and enzyme inhibition in the liver. researchgate.net Some cancer cells exhibit plasticity in their fatty acid metabolism, utilizing alternative desaturation pathways that can be uncovered using these tracing techniques. nih.gov
Beta-Oxidation: The rate of fatty acid breakdown through beta-oxidation can be measured by tracing the disappearance of a labeled fatty acid over time. nih.gov By administering a deuterated long-chain fatty acid and monitoring its decline, as well as the appearance of shorter-chain fatty acids or other downstream metabolites, researchers can quantify the rate of its oxidation. nih.govcreative-proteomics.com This approach, often combined with indirect calorimetry, allows for the estimation of plasma free fatty acid oxidation rates and can provide insights into energy metabolism in various physiological and pathological states, such as diabetes and heart disease. nih.govnih.gov Disorders in mitochondrial beta-oxidation can lead to the accumulation of specific fatty acid intermediates, which can be identified and quantified using lipidomic approaches. nih.govnih.gov
Assessment of Lipid Turnover Rates and Precursor Incorporation
Stable isotope labeling is a primary technique for investigating the dynamics of lipid metabolism, including synthesis, interconversion, and degradation. nih.gov In these studies, isotopically labeled precursors, such as deuterated fatty acids, are introduced into a biological system, and their incorporation into more complex lipid molecules is monitored over time. nih.govnih.gov This approach, often termed "fluxomics," provides direct measurements of the rates at which lipids are synthesized and replaced, a process known as turnover. nih.gov
This compound, after metabolic activation within cells, can serve as such a precursor. Researchers can track the d29-labeled pentadecanoate acyl chain as it is incorporated into various lipid classes, such as phospholipids, triglycerides, and cholesterol esters. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can differentiate between the newly synthesized lipids containing the deuterium label and the pre-existing, unlabeled lipid pool. researchgate.net This allows for the precise calculation of synthesis and degradation rates for individual lipid species, providing a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone. nih.govmdpi.com
Table 1: Principles of Using Stable Isotope Tracers for Lipid Turnover Analysis
| Principle | Description | Relevance of this compound |
| Isotopic Labeling | A stable, heavy isotope (like deuterium) is incorporated into a precursor molecule. | The 29 deuterium atoms in this compound provide a significant mass shift, making it easily distinguishable from its natural counterpart by mass spectrometry. clearsynth.com |
| Metabolic Incorporation | The labeled precursor is introduced to a biological system (cells, tissues, or whole organisms) and is utilized in metabolic pathways. | The labeled pentadecanoate chain is incorporated into complex lipids through normal enzymatic processes, effectively "tagging" newly synthesized molecules. |
| Mass Spectrometric Detection | Analytical instruments, primarily mass spectrometers, separate and quantify the labeled (tracer) and unlabeled (tracee) molecules based on their mass-to-charge ratio. nih.gov | The mass difference allows for the creation of separate ion chromatograms for the deuterated and non-deuterated lipids, enabling precise quantification of each. |
| Kinetic Modeling | The rate of appearance of the label in the product pool and its disappearance from the precursor pool over time are used to calculate turnover rates. | By measuring the enrichment of the d29 label in various lipid classes at different time points, researchers can model the kinetics of lipid synthesis and degradation. nih.gov |
Application in Nutritional Biochemistry and Dietary Intervention Studies
Deuterated fatty acids are powerful tools in nutrition research, allowing scientists to trace the metabolic fate of dietary fats and understand how nutritional factors influence the body's lipid handling. bioscientifica.com
When a deuterated fatty acid ester like this compound is included in a meal, it acts as a tracer for dietary fat. Researchers can monitor its journey from absorption in the intestine, its appearance in the bloodstream (typically within chylomicrons), and its subsequent uptake and distribution into various tissues such as the liver, adipose tissue, muscle, and heart. nih.gov
This methodology provides critical insights into how different types of fatty acids are processed and stored. For instance, a landmark study in the 1930s used deuterium labeling to demonstrate that dietary fatty acids were not immediately burned for energy but were first incorporated into storage depots and released later. nih.gov Modern studies use these techniques to compare the distribution of different fatty acids (e.g., saturated vs. unsaturated) or to understand how certain physiological states, like obesity or insulin (B600854) resistance, affect tissue-specific fatty acid uptake. nih.govumk.pl
Table 2: Hypothetical Research Findings on Dietary d29-Pentadecanoate Distribution
| Time Post-Ingestion | Plasma Concentration (nmol/mL) | Liver Incorporation (% of tracer) | Adipose Tissue Incorporation (% of tracer) | Skeletal Muscle Incorporation (% of tracer) |
| 1 Hour | 15.2 | 5.1 | 1.2 | 0.8 |
| 4 Hours | 8.5 | 12.6 | 8.9 | 3.5 |
| 12 Hours | 2.1 | 6.3 | 25.7 | 5.1 |
| 24 Hours | 0.8 | 3.1 | 30.2 | 6.3 |
Stable isotope tracers are essential for distinguishing between fatty acids originating from the diet and those produced endogenously through de novo lipogenesis (the body's synthesis of fat). By administering this compound, researchers can study how specific dietary interventions—such as high-carbohydrate diets, ketogenic diets, or supplementation with specific nutrients—affect the body's internal lipid metabolism. nih.gov
For example, in a study investigating the effects of a high-sugar diet, a deuterated tracer could be used alongside a labeled glucose tracer (e.g., ¹³C-glucose). This dual-labeling approach would allow scientists to simultaneously measure the incorporation of dietary fat (from the deuterated tracer) and the synthesis of new fat from carbohydrates (from the ¹³C tracer) into tissue lipids. Such studies have been instrumental in elucidating the complex interplay between different macronutrients and their impact on conditions like non-alcoholic fatty liver disease and hyperlipidemia. ox.ac.ukmdpi.com
Role in Environmental and Food Science Research (as an analytical tool)
In food and environmental sciences, this compound is not typically used as a metabolic tracer but rather as an analytical internal standard for quantification. clearsynth.com Its role is to ensure the accuracy and precision of measurements of other fatty acids in complex samples. clearsynth.comwisdomlib.org
Accurate measurement of the fatty acid profile in foods and agricultural products is critical for nutritional labeling, quality control, and research. arabjchem.org Analytical methods like gas chromatography (GC) and LC-MS are used for this purpose. mdpi.commdpi.com However, the process of extracting lipids from a food matrix and preparing them for analysis (a process called derivatization, often to form fatty acid methyl esters or FAMEs) can lead to sample loss and variability. arabjchem.orgplu.mx
To correct for this, a known quantity of an internal standard is added to the sample at the very beginning of the procedure. clearsynth.com this compound is an excellent internal standard because it behaves almost identically to the other fatty acid methyl esters in the sample during extraction, derivatization, and injection into the chromatograph. nih.gov However, because of its different mass, the mass spectrometer can measure it independently from the other FAMEs. clearsynth.com By comparing the final measured amount of the internal standard to the known amount that was initially added, a recovery percentage can be calculated. This correction factor is then applied to the amounts of all other fatty acids measured in the sample, leading to a much more accurate and reliable quantification. researchgate.netnih.gov
Table 3: Use of this compound as an Internal Standard in Food Analysis
| Analysis Step | Action | Role of Internal Standard |
| 1. Sample Homogenization | A food sample (e.g., meat, vegetable oil) is weighed and homogenized. | A precise amount of this compound is added to the homogenate. |
| 2. Lipid Extraction | Solvents are used to extract all lipids from the sample matrix. | The internal standard is co-extracted with the target lipids, accounting for any losses during this step. |
| 3. Derivatization | Extracted lipids (triglycerides, phospholipids) are converted to fatty acid methyl esters (FAMEs) for GC analysis. | The internal standard, already a methyl ester, is unaffected but accounts for any degradation or loss of other FAMEs during the reaction. |
| 4. GC-MS Analysis | The FAME mixture is injected into the GC-MS, which separates and detects each compound. | The internal standard's peak area is compared to the peak areas of the target fatty acids. |
| 5. Quantification | The concentration of each fatty acid is calculated relative to the concentration of the internal standard. | This relative quantification corrects for variability in sample preparation and instrument response, ensuring accurate results. clearsynth.comwisdomlib.org |
In environmental science, lipids serve as crucial biomarkers that provide information on the composition of microbial communities and the sources of organic matter in samples like soil, sediment, and water. nih.govnih.govresearcher.life For example, the presence of specific branched-chain or long-chain fatty acids can indicate contributions from bacteria, algae, or terrestrial plants. researchgate.netresearchgate.net
Quantifying these biomarkers is often challenging due to their low concentrations and the complexity of the environmental matrix, which can interfere with the analytical signal (a phenomenon known as "matrix effects"). nih.gov Deuterated internal standards like this compound are indispensable for overcoming these challenges. nih.gov By adding the standard to the environmental sample before extraction, it experiences the same matrix effects and processing inefficiencies as the target lipid biomarkers. clearsynth.comnih.gov This allows for robust and accurate quantification, enabling scientists to reliably track pollution sources, study biogeochemical cycles, and reconstruct past environmental conditions. nih.govnih.gov
V. Advanced Spectroscopic Characterization Techniques for Isotopic Purity and Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Assessment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For deuterated compounds, multi-nuclear NMR approaches are employed to verify the extent and position of deuterium incorporation.
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a strong signal in the ²H NMR spectrum is a primary confirmation of successful isotopic enrichment. wikipedia.org This technique is highly specific for verifying the effectiveness of deuteration; a deuterated compound will exhibit a prominent peak in its ²H NMR spectrum, which would be absent in the spectrum of its non-deuterated counterpart. wikipedia.orghuji.ac.il
For Methyl pentadecanoate-d29, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms at various positions along the fatty acid chain and on the methyl ester group. The chemical shift range for deuterium is similar to that of proton (¹H) NMR, though resolution can be lower. huji.ac.il By analyzing the chemical shifts and integrals of the signals, researchers can confirm that deuterium atoms are present at all expected carbon positions and can estimate the degree of deuteration. plos.org
| Position | Description | Predicted Chemical Shift (ppm) |
|---|---|---|
| -COOCD₃ | Methyl ester group | ~3.7 |
| α-CD₂ | Methylene (B1212753) group alpha to carbonyl | ~2.3 |
| β-CD₂ | Methylene group beta to carbonyl | ~1.6 |
| -(CD₂)₁₁- | Bulk methylene chain | ~1.2-1.4 |
| ω-CD₃ | Terminal methyl group | ~0.9 |
Note: Chemical shifts are approximate and based on typical values for non-deuterated fatty acid methyl esters. Specific shifts can vary based on solvent and experimental conditions.
A comprehensive analysis of deuterated compounds involves a combination of NMR experiments targeting different nuclei, primarily ¹H, ²H, and ¹³C. This multi-faceted approach provides complementary data for unambiguous structural confirmation and purity assessment.
¹H NMR: In the proton NMR spectrum of a highly deuterated compound like this compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will effectively disappear. iaea.org The absence or significant reduction of these proton signals serves as a clear indicator of successful deuteration and allows for the estimation of isotopic purity by measuring the residual proton signals. iaea.org
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. When a carbon atom is bonded to deuterium, its signal in the ¹³C NMR spectrum is split into a multiplet due to scalar coupling (J-coupling) between the ¹³C and ²H nuclei. blogspot.com The multiplicity of the signal reveals the number of attached deuterium atoms: a CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 quintet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This provides definitive evidence of the specific locations of deuterium labeling.
| NMR Technique | Primary Information Obtained | Relevance to Analysis |
|---|---|---|
| ¹H NMR | Absence of proton signals at labeled sites. | Confirms high level of deuteration and assesses isotopic purity. iaea.org |
| ²H NMR | Direct detection and quantification of deuterium signals. | Provides direct evidence of deuterium incorporation and location. wikipedia.org |
| ¹³C NMR | Observation of C-D coupling patterns (multiplets). | Confirms the specific carbon positions that are deuterated. blogspot.com |
High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled standards. It provides highly accurate mass measurements, allowing for the validation of the elemental composition and the assessment of isotopic distribution.
HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS is used to confirm that the measured molecular weight corresponds to the theoretical mass of the fully deuterated molecule (C₁₆H₃D₂₉O₂).
This high accuracy is crucial for distinguishing the desired d29-isotopologue from any residual, incompletely deuterated species (e.g., d28, d27) or other impurities that may have similar nominal masses. nih.gov By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be validated with high confidence.
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| Methyl pentadecanoate | C₁₆H₃₂O₂ | 256.24023 |
| This compound | C₁₆H₃D₂₉O₂ | 285.42157 |
Note: Masses calculated using the most abundant isotopes (¹H=1.007825, ²H=2.014102, ¹²C=12.000000, ¹⁶O=15.994915).
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This process, often involving Collision-Induced Dissociation (CID), provides valuable structural information. The fragmentation pattern of a molecule is like a fingerprint, and for fatty acid methyl esters (FAMEs), these patterns are well-characterized. nih.govshimadzu.com
For this compound, MS/MS analysis serves two key purposes:
Structural Confirmation: The fragmentation pattern will be consistent with that of a C15 fatty acid methyl ester. Common fragmentations include the McLafferty rearrangement and cleavages along the alkyl chain. nist.gov
Confirmation of Labeling: The masses of the fragment ions will be shifted according to the number of deuterium atoms they contain. For example, a fragment containing the terminal methyl group (ω-carbon) would be expected to have a mass 3 Da higher than its non-deuterated counterpart. Analyzing the mass shifts of various fragments across the entire chain confirms that deuteration has occurred at all expected positions. The use of deuterated analogues is a powerful method for confirming proposed fragmentation pathways in mass spectrometry. nih.govnih.gov
| Fragment Ion Description | Expected m/z (Non-deuterated) | Expected m/z (d29-labeled) | Information Gained |
|---|---|---|---|
| Molecular Ion [M]⁺• | 256 | 285 | Confirms overall mass and deuteration level. |
| McLafferty Rearrangement Ion | 74 | 80 | Confirms the deuterated methyl ester and α,β-carbons (-CD₂-COOCD₃). |
| [M-31]⁺ (Loss of •OCH₃) | 225 | [M-34]⁺ (Loss of •OCD₃) = 251 | Confirms deuteration of the methoxy (B1213986) group. |
| Alkyl chain fragments (general) | Variable | Shifted by +2 Da per CD₂ unit | Confirms deuteration along the entire fatty acid chain. |
Note: m/z values are nominal masses for simplicity.
Vi. Computational and Bioinformatic Approaches in Conjunction with Methyl Pentadecanoate D29 Data
Data Processing and Statistical Analysis for Quantitative Lipidomics Datasets
In quantitative lipidomics, raw data from mass spectrometry (MS) requires extensive processing to achieve accurate and reproducible quantification of lipid species. Methyl pentadecanoate-d29, as a deuterated internal standard, plays a pivotal role in this process by allowing for correction of variations that can occur during sample preparation and analysis.
The data processing workflow typically begins with peak picking, feature detection, and alignment across multiple samples. youtube.com Software tools such as MZmine or LipidMatch are often employed for these initial steps. nih.govresearchgate.net Following feature detection, lipid identification is performed by matching the mass-to-charge ratio (m/z) and retention time to lipid databases.
Crucially, the signal intensity of each identified lipid is normalized to the signal intensity of an internal standard. innovativeomics.com For fatty acid analysis, this compound serves as an ideal standard. This normalization corrects for sample loss during extraction, variations in ionization efficiency, and injection volume inconsistencies. nih.gov The process involves calculating the response factor for each analyte relative to the internal standard.
Statistical analysis of the normalized data is then performed to identify significant changes in lipid levels between different experimental groups. This often involves univariate analyses like t-tests or analysis of variance (ANOVA), as well as multivariate analyses such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA) to reveal patterns and correlations within the lipidome. metwarebio.commdpi.com
Below is an interactive data table illustrating the role of an internal standard like this compound in the normalization of lipidomics data.
| Analyte | Raw Peak Area (Sample A) | Raw Peak Area (Sample B) | IS Peak Area (this compound) | Normalized Peak Area (Sample A) | Normalized Peak Area (Sample B) | Fold Change (B/A) |
| Methyl Palmitate | 120,000 | 180,000 | 100,000 | 1.2 | 1.8 | 1.5 |
| Methyl Stearate | 80,000 | 95,000 | 100,000 | 0.8 | 0.95 | 1.19 |
| Methyl Oleate | 200,000 | 220,000 | 100,000 | 2.0 | 2.2 | 1.1 |
Pathway Mapping and Network Analysis of Lipid Metabolism Derived from Tracing Studies
When this compound is used as a metabolic tracer, its deuterium (B1214612) atoms are incorporated into various downstream lipid molecules. nih.gov Tracking the distribution of these isotopes over time provides dynamic information about the synthesis, elongation, and desaturation of fatty acids. mdpi.comnih.gov
Computational tools are essential for interpreting these stable isotope tracing experiments. The first step involves identifying and quantifying all isotopologues of a given lipid species. researchgate.net This requires high-resolution mass spectrometry to distinguish between molecules with different numbers of deuterium atoms.
Once the isotopic enrichment is quantified, pathway mapping tools and network analysis software can be used to visualize and analyze the flow of the tracer through metabolic pathways. cas.cz Tools like Cytoscape or online platforms such as MetaboAnalyst can be used to map the labeled lipids onto known metabolic networks. This allows researchers to identify active pathways, points of regulation, and metabolic bottlenecks. mdpi.com For instance, the conversion of the C15 fatty acid from this compound into longer-chain fatty acids can be tracked to elucidate the activity of fatty acid elongase enzymes.
The table below summarizes hypothetical pathways that could be traced using this compound.
| Metabolic Pathway | Key Enzymes | Potential Labeled Products | Biological Significance |
| Fatty Acid Elongation | ELOVL family | C17:0, C19:0 fatty acids | Synthesis of long-chain fatty acids |
| Fatty Acid Desaturation | SCD, FADS family | C15:1, C17:1 fatty acids | Production of unsaturated fatty acids |
| Beta-Oxidation | CPT1, ACAD family | Labeled acetyl-CoA | Fatty acid degradation and energy production |
Development of Computational Models for Metabolic Flux Quantification
Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov When combined with stable isotope tracing data from compounds like this compound, MFA can provide a detailed picture of cellular metabolism. biorxiv.org
The process begins with the construction of a stoichiometric model of the relevant metabolic network, which includes all known biochemical reactions and their stoichiometry. mdpi.complos.org This model is then constrained by experimentally measured uptake and secretion rates of metabolites.
The isotope labeling patterns of intracellular metabolites, determined after introducing a tracer like this compound, provide additional constraints that allow for the calculation of intracellular fluxes. nih.govucdavis.edu Software packages such as INCA or OpenFLUX are used to fit the experimental labeling data to the metabolic model and estimate the flux distribution that best explains the observed data. biorxiv.org
These computational models can be used to predict how metabolic fluxes will change in response to genetic or environmental perturbations, providing valuable insights into disease mechanisms and potential therapeutic targets. researchgate.netmorressier.com
The following table outlines different computational modeling approaches used for metabolic flux quantification.
| Modeling Approach | Description | Required Data | Output | Relevant Software |
| Flux Balance Analysis (FBA) | A mathematical approach for simulating metabolism at steady state. nih.gov | Stoichiometric model, objective function (e.g., biomass production). | Optimal flux distribution. | COBRA Toolbox |
| 13C-Metabolic Flux Analysis (13C-MFA) | Uses stable isotope labeling data to resolve intracellular fluxes. nih.gov | Stoichiometric model, isotopic labeling data, extracellular fluxes. | Precise intracellular flux values. | INCA, OpenFLUX |
| Isotopic Non-stationary MFA (INST-MFA) | An extension of 13C-MFA that analyzes the dynamics of isotope labeling before reaching a steady state. nih.gov | Time-course isotopic labeling data. | Dynamic flux information. | INCA |
Vii. Future Perspectives and Emerging Applications of Deuterated Standards
Integration with Multi-Omics Data for Comprehensive Biological Insights
The era of systems biology demands the integration of multiple layers of biological data—genomics, transcriptomics, proteomics, and metabolomics/lipidomics—to construct a holistic view of cellular function. In this multi-omics landscape, the accuracy of each data layer is paramount for building reliable biological models. Deuterated internal standards are foundational to ensuring the quantitative fidelity of lipidomics and metabolomics data, which is a critical prerequisite for meaningful data integration. nih.govnih.gov
The precise quantification enabled by deuterated standards allows researchers to confidently correlate changes in the lipidome with alterations in the proteome and transcriptome. multi-omicsfacility.comcreative-proteomics.com For instance, a study integrating proteomics and lipidomics to evaluate breast cancer progression utilized stable-isotope-labeled internal standards to achieve accurate quantification of serum proteins, which were then correlated with lipidomic profiles. nih.gov This approach helps to establish robust links between enzymatic protein expression (proteomics) and the corresponding lipid products (lipidomics), revealing how genetic mutations (genomics) or changes in gene expression (transcriptomics) manifest as functional alterations in metabolic pathways. nih.govnih.gov
By ensuring the lipidomics data is accurate and precise, deuterated standards like Methyl pentadecanoate-d29 empower researchers to:
Validate findings from other omics layers. nih.gov
Uncover novel interactions between proteins and lipids. multi-omicsfacility.com
Construct more accurate models of metabolic networks and disease pathophysiology. nih.gov
This integrated approach is essential for moving from simple biomarker discovery to a deeper, mechanistic understanding of complex diseases. irisotope.com
Development of Novel Analytical Platforms Utilizing Deuterated Internal Standards
The demand for higher throughput, broader coverage, and greater precision in lipid analysis is driving innovation in analytical platforms, with deuterated internal standards at the core of these advancements. clearsynth.com While traditionally used to correct for matrix effects and variations in instrument response in mass spectrometry, the application of these standards is becoming more sophisticated. researchgate.net
Novel analytical strategies include:
Dual Isotope Surrogate Methods: Recent methodologies have employed two different deuterated isomers of an analyte as internal standards. This approach effectively extends the linear dynamic range of the assay, allowing for the accurate quantification of a target compound at both very low and very high concentrations within the same sample preparation. nih.gov
Isotope-Coded Derivatization: For certain classes of metabolites that are difficult to analyze directly, a cost-effective alternative to having a unique deuterated standard for every analyte is the use of a deuterated derivatizing agent. In this technique, a mixture of standards is derivatized with the deuterated agent (e.g., d9-MSTFA for silylation in GC-MS), and this mixture is spiked into samples that have been derivatized with the non-deuterated version. This allows for individual correction for each metabolite, significantly improving precision in absolute quantification. researchgate.net
Comprehensive Standard Panels: High-throughput lipidomics platforms increasingly rely on panels containing a wide array of deuterated standards representing different lipid classes. The inclusion of standards like this compound in these panels allows for the simultaneous and accurate quantification of dozens to hundreds of lipids, correcting for variations in extraction efficiency and ionization across diverse lipid species. multi-omicsfacility.com
These developments in analytical platforms, enabled by the strategic use of deuterated standards, are critical for generating the high-quality, reproducible data needed for large-scale clinical and population studies. researchgate.net
Expansion into Emerging Areas of Lipid Biology and Disease Mechanisms (Analytical/tracer perspective)
Beyond their role in quantification, deuterated fatty acids and their derivatives are powerful tools for tracing metabolic pathways in real-time, providing dynamic information that is unattainable through static measurements alone. This tracer-based approach is shedding new light on the complexities of lipid biology and disease.
Emerging applications from an analytical and tracer perspective include:
Tracer-Based Lipidomics for Biomarker Discovery: By introducing a deuterated fatty acid like deuterium-labeled oleic acid into cellular systems, researchers can trace its incorporation into various complex lipids and identify downstream metabolites. This strategy has been successfully used in patient-derived fibroblasts for long-chain fatty acid β-oxidation disorders (lcFAOD) to discover disease-specific candidate biomarkers that would be missed by conventional lipid profiling. creative-proteomics.comirisotope.com
Measuring Lipid Turnover Rates: The administration of deuterated water (D₂O) to living organisms allows for the incorporation of deuterium (B1214612) into newly synthesized fatty acids, such as palmitic and stearic acid. Using untargeted LC-MS/MS lipidomics, scientists can measure the rate of deuterium uptake across hundreds of lipid species in various organs, providing a global view of lipid turnover rates and identifying organs with rapid lipid synthesis, such as the liver and lung. researchgate.net
Simultaneous Metabolic Comparison: Dual-labeling techniques, where two different deuterated fatty acid isomers are administered simultaneously, permit the direct comparison of the metabolism of two fatty acids in the same biological system. This powerful approach has been used in humans to compare the incorporation, removal rates, and metabolic fate of different dietary fatty acid isomers in blood plasma and red blood cells. nih.gov
Deuterium Metabolic Imaging (DMI): This non-invasive imaging technique allows for the tracking of substrate flux through metabolic cycles in vivo. Following the administration of a deuterated substrate, such as deuterated acetate, researchers can monitor the appearance of downstream metabolic products in real-time within a specific organ, like the liver, providing spatial and temporal insights into metabolic alterations associated with diseases like metabolic dysfunction-associated steatotic liver disease (MASLD).
In this context, this compound serves as a valuable tracer for studying the metabolism of odd-chain fatty acids, whose roles in various metabolic diseases are an area of growing research interest.
Q & A
Q. What are the key physical and chemical properties of methyl pentadecanoate-d29 that researchers must consider during experimental design?
this compound (CD₃(CD₂)₁₃COOCH₃) has a molecular weight of 285.60 g/mol, a melting point of 18–19°C, and a boiling point of 141–142°C. Its density at 20°C is 0.862 g/cm³, and it requires storage at 0–6°C to maintain stability due to its deuterated structure . These properties influence solvent compatibility, reaction temperature ranges, and storage protocols. Researchers should also note its flash point (>110°C) for safety in handling volatile organic compounds.
Q. How is this compound utilized as an internal standard in food analysis, and what methodological considerations ensure accurate quantification?
This compound is used as a deuterated internal standard in lipid quantification via gas chromatography-mass spectrometry (GC-MS). Key steps include:
- Calibration curves : Spiking samples with known concentrations of this compound to account for matrix effects.
- Isotopic dilution : Leveraging its deuterated structure to differentiate it from endogenous non-deuterated analogs.
- Recovery validation : Testing extraction efficiency using spiked control matrices .
Q. What synthetic pathways are commonly employed to prepare this compound, and how does deuterium incorporation affect reaction yields?
Synthesis typically involves esterification of pentadecanoic acid-d29 with methanol-d₄ under acid catalysis. Challenges include minimizing proton-deuterium exchange during reactions. Researchers should monitor reaction progress via FT-IR or NMR to confirm ester bond formation and quantify deuterium enrichment (>98 atom% D) using high-resolution MS .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its thermodynamic stability compared to non-deuterated analogs?
Deuterium’s higher mass reduces vibrational frequencies, potentially altering enthalpy of vaporization (ΔvapH°) and phase transition temperatures. For example, methyl tetradecanoate (non-deuterated) has ΔvapH° = 86.6 ± 0.8 kJ/mol , but deuterated analogs may exhibit deviations due to isotopic mass effects. Computational modeling (e.g., DFT) can predict these differences, while differential scanning calorimetry (DSC) empirically validates phase behavior .
Q. What strategies resolve contradictions in reported thermodynamic data for deuterated esters like this compound?
Discrepancies in melting points or enthalpies often arise from purity variations or measurement techniques. Researchers should:
- Cross-validate using multiple methods (e.g., DSC for melting points, static vapor pressure measurements for ΔvapH°).
- Reference standardized datasets from institutions like NIST .
- Report uncertainties explicitly (e.g., ±0.3 K for temperature measurements) .
Q. How can isotopic tracing experiments using this compound elucidate lipid metabolism pathways in microbial systems?
- Pulse-chase experiments : Introduce deuterated esters into microbial cultures and track incorporation into biomass via LC-MS.
- Kinetic isotope effects (KIE) : Compare metabolic rates of deuterated vs. non-deuterated substrates to identify rate-limiting enzymatic steps.
- Data normalization : Use internal standards to correct for ionization efficiency variations in MS .
Q. What advanced spectroscopic techniques are recommended for confirming the isotopic purity of this compound, and how can researchers address discrepancies in deuterium incorporation data?
- NMR spectroscopy : ²H NMR quantifies deuterium distribution but requires high sample purity.
- High-resolution MS : Detects residual non-deuterated species (e.g., m/z shifts of +29 for full deuteration).
- Mitigation strategies : Purify via preparative GC or HPLC if isotopic purity falls below 98 atom% D .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
